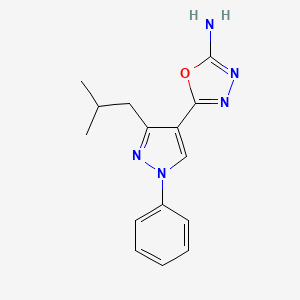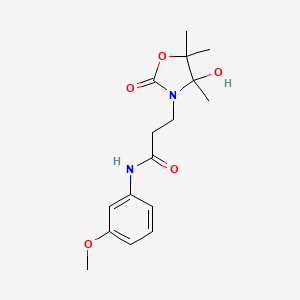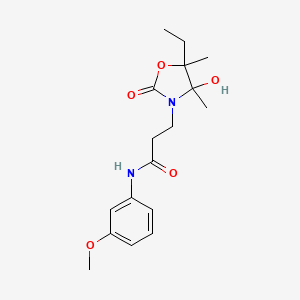
5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a valuable target for drug discovery.
Mecanismo De Acción
The mechanism of action of 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is not well understood, but it is believed to involve the modulation of specific biological pathways. This compound has been found to interact with a range of enzymes and receptors, suggesting that its activity may be mediated through multiple mechanisms.
Biochemical and Physiological Effects
Studies have shown that 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine exhibits a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the function of specific receptors, such as the adenosine A1 receptor. These effects suggest that this compound may have potential applications in the treatment of various diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent activity against a range of biological targets, making it a valuable tool for studying specific pathways and processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research into 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine. One area of focus could be the development of new drugs based on this compound, either by modifying its structure or by using it as a starting point for the synthesis of new compounds. Another potential direction could be the investigation of the mechanism of action of this compound, which could provide insights into the biological pathways it modulates and the potential applications of these pathways in disease treatment. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture or materials science.
Aplicaciones Científicas De Investigación
Research into the potential applications of 5-(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine has primarily focused on its use as a drug lead compound. This compound has been found to exhibit promising activity against a range of biological targets, including enzymes and receptors, making it a valuable starting point for the development of new drugs.
Propiedades
IUPAC Name |
5-[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10(2)8-13-12(14-17-18-15(16)21-14)9-20(19-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZYINLZYKGFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C=C1C2=NN=C(O2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,10b-dimethyl-1-pyridin-3-yl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4328384.png)
![5-(2-thienyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4328394.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B4328399.png)
![2-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B4328413.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(pyridin-2-ylthio)acetamide](/img/structure/B4328420.png)
acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4328433.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4328435.png)
![ethyl 4-{2-chloro-6-[(3,4,5-trimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B4328446.png)
![methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate](/img/structure/B4328453.png)
![ethyl 4-{2-chloro-6-[(quinoxalin-2-ylcarbonyl)amino]phenyl}piperazine-1-carboxylate](/img/structure/B4328461.png)
![4-[4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4328469.png)
![N-(4-chlorophenyl)-3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B4328476.png)

